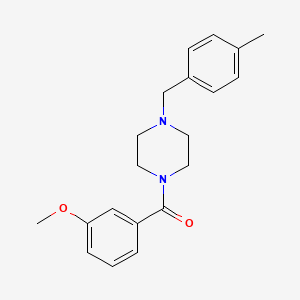

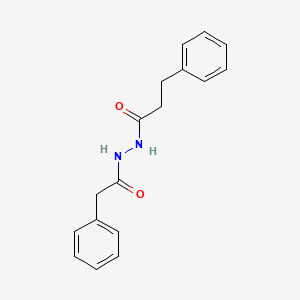

1-acetyl-3-phenyl-2,4-imidazolidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-acetyl-3-phenyl-2,4-imidazolidinedione, also known as phenytoin, is a commonly used antiepileptic drug. It was first synthesized in 1908 by Heinrich Biltz, a German chemist. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

作用機序

Phenytoin works by blocking voltage-gated sodium channels in neurons, which prevents the rapid firing of action potentials that can lead to seizures. It also enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which can further reduce the likelihood of seizures.

Biochemical and Physiological Effects:

Phenytoin has been shown to have several biochemical and physiological effects, including reducing the excitability of neurons, decreasing glutamate release, and increasing GABA activity. It has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes.

実験室実験の利点と制限

Phenytoin has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to modulate ion channels and affect neurotransmitter release. However, it also has limitations, such as its potential for toxicity and its narrow therapeutic window.

将来の方向性

There are several potential future directions for research involving 1-acetyl-3-phenyl-2,4-imidazolidinedione, including its use in combination with other drugs for the treatment of epilepsy and other neurological disorders, its potential as a neuroprotective agent, and its role in modulating the gut-brain axis. Further research is needed to fully understand the potential applications of this compound in scientific research.

合成法

Phenytoin can be synthesized through a condensation reaction between benzil and urea in the presence of sodium ethoxide. The resulting compound is then acetylated to form 1-acetyl-3-phenyl-2,4-imidazolidinedione.

科学的研究の応用

Phenytoin has been used in various scientific research studies due to its ability to modulate ion channels and affect neurotransmitter release. It has been studied in the context of epilepsy, Alzheimer's disease, Parkinson's disease, and other neurological disorders.

特性

IUPAC Name |

1-acetyl-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-8(14)12-7-10(15)13(11(12)16)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJCEETZQTXSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)

![1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5822568.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)

![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)

![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)